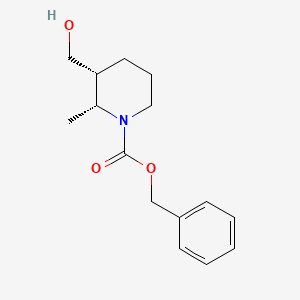
Potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is part of a special class of organoboron reagents known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroborate typically involves the reaction of (4,4-difluorocyclohex-1-en-1-yl)boronic acid with potassium fluoride in the presence of a suitable solvent. The reaction conditions are generally mild, and the process is straightforward, making it accessible for laboratory-scale synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex .
Common Reagents and Conditions
The Suzuki–Miyaura coupling reaction typically uses palladium catalysts, such as palladium acetate or palladium chloride, in the presence of a base like potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), under mild conditions .
Major Products
The major products formed from the Suzuki–Miyaura coupling of this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
Potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroborate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroborate in cross-coupling reactions involves the transmetalation step, where the organoboron compound transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium catalyst .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium (1,1-difluorocyclohex-4-yl)methyltrifluoroborate
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroborate is unique due to its specific structural features, which include the difluorocyclohexenyl group. This structural motif imparts distinct reactivity and stability, making it a valuable reagent in synthetic chemistry .
Eigenschaften
Molekularformel |
C6H7BF5K |
|---|---|
Molekulargewicht |
224.02 g/mol |
IUPAC-Name |
potassium;(4,4-difluorocyclohexen-1-yl)-trifluoroboranuide |
InChI |
InChI=1S/C6H7BF5.K/c8-6(9)3-1-5(2-4-6)7(10,11)12;/h1H,2-4H2;/q-1;+1 |
InChI-Schlüssel |
GMEQSFVPUCPENT-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CCC(CC1)(F)F)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride](/img/structure/B13468957.png)
![1-{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine dihydrochloride](/img/structure/B13468965.png)
![[4-(Methoxymethyl)oxan-4-yl]methanethiol](/img/structure/B13468973.png)




![6-Methylidenespiro[2.5]octane](/img/structure/B13469002.png)

![Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13469006.png)


